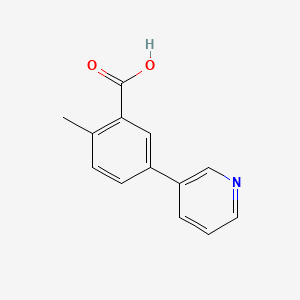

2-Methyl-5-(pyridin-3-yl)benzoic acid

Description

Contextualizing Aromatic Carboxylic Acids and Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Advanced organic synthesis relies on the use of reliable, versatile, and readily available building blocks to construct complex molecules. Aromatic carboxylic acids and pyridine derivatives are two such classes of compounds that are fundamental to this endeavor.

Aromatic Carboxylic Acids: These are organic compounds where a carboxyl group (–COOH) is directly attached to an aromatic ring system. wikipedia.orgresearchgate.net The simplest example is benzoic acid. wikipedia.org This functional group is a cornerstone of organic chemistry for several reasons:

Stability and Availability: They are generally stable, crystalline solids and many are commercially available, making them convenient starting materials. researchgate.net

Reactivity: The carboxylic acid group is a versatile functional handle. It readily undergoes reactions such as esterification, amidation, and conversion to acyl chlorides, allowing for the construction of larger molecules. researchgate.net

Pharmacological Importance: The carboxyl group is a key component in numerous pharmaceuticals, often acting as a hydrogen bond donor or acceptor to interact with biological targets like enzymes and receptors. researchgate.netacs.org It can also improve a drug's water solubility. researchgate.netwiley-vch.de Approximately a quarter of all commercial drugs contain a carboxylic acid group. wiley-vch.de

Pyridine Derivatives: Pyridine is a six-membered heterocyclic aromatic compound structurally related to benzene (B151609), but with one carbon atom replaced by a nitrogen atom. wikipedia.org This seemingly small change has profound chemical consequences:

Basicity and Hydrogen Bonding: The nitrogen atom has a lone pair of electrons that is not part of the aromatic system, making pyridine a weak base and allowing it to form hydrogen bonds. wikipedia.orgnih.gov This ability is crucial for molecular recognition in biological systems and enhances the pharmacokinetic properties of drugs. nih.gov

A Versatile Scaffold: The pyridine ring is a common "scaffold" in medicinal chemistry, found in a vast number of natural products (like vitamins niacin and pyridoxine) and synthetic drugs. wikipedia.orgnih.gov Analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number being anticancer agents. nih.gov

Tunable Reactivity: The nitrogen atom influences the electronic properties of the ring, making it susceptible to nucleophilic substitution, which allows for diverse functionalization. wikipedia.orgnih.gov

The combination of these two moieties in a single molecule, as seen in 2-Methyl-5-(pyridin-3-yl)benzoic acid, creates a bifunctional building block with both acidic and basic centers, offering a rich platform for creating structurally diverse and biologically active compounds. nih.gov

Rationale for Investigating this compound within Heterocyclic Chemistry

Heterocyclic chemistry, the study of cyclic compounds containing atoms of at least two different elements in the ring, is a major branch of organic chemistry, largely because of the prevalence of heterocycles in bioactive molecules. ias.ac.in The investigation of a specific molecule like this compound is driven by its unique structural features and the potential applications that arise from them.

The rationale for its study includes:

A Privileged Structural Motif: The biaryl structure, consisting of a pyridine ring linked to a benzene ring, is a "privileged scaffold" in drug discovery. This type of structure is known to interact with a wide range of biological targets. The specific meta-linkage between the rings and the substitution pattern on the benzoic acid portion create a distinct three-dimensional shape that can be optimized for binding to a specific protein.

Key Intermediate in Synthesis: Compounds like this are often not the final product but are crucial intermediates in the synthesis of more complex, high-value molecules, particularly pharmaceuticals. google.com For example, the core structure is related to intermediates used in the synthesis of kinase inhibitors for cancer therapy. The carboxylic acid group can be readily converted into an amide, a common linkage in many drugs. google.com

Modulation of Physicochemical Properties: The substituents on the benzoic acid ring—the methyl group at position 2 and the pyridine at position 5—are not arbitrary. The methyl group can influence the molecule's conformation by creating steric hindrance, potentially locking the two rings into a specific orientation. This conformational control is a key strategy in rational drug design. Both the methyl and carboxylic acid groups can also modulate the electronic properties of the rings, affecting reactivity and biological interactions.

Potential in Materials Science: Polydentate aromatic carboxylic acids are widely used as organic "linkers" to construct metal-organic frameworks (MOFs). acs.org These are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The presence of both a carboxylate group and a pyridine nitrogen in this compound provides multiple potential coordination sites for metal ions, making it an attractive candidate for the design of new functional materials. acs.org

Scope and Objectives of Academic Inquiry into the Compound's Chemical Behavior and Interactions

Academic and industrial research into a compound like this compound typically follows a structured inquiry aimed at fully understanding its properties and potential. The primary objectives include:

Development of Efficient Synthetic Routes: A key goal is to establish reliable and scalable methods for the compound's preparation. This often involves modern cross-coupling reactions (like the Suzuki coupling) to form the bond between the two aromatic rings. Researchers aim for high yields and purity, using readily available starting materials. google.com

Full Spectroscopic Characterization: Once synthesized, the exact structure and purity of the compound must be unequivocally confirmed. This is achieved through a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. researchgate.netmdpi.com

Investigation of Chemical Reactivity: A thorough study of the compound's reactivity is essential. This involves exploring reactions at its key functional groups:

The Carboxylic Acid: Studying its conversion to esters, amides, and other derivatives to understand its utility as a synthetic intermediate. researchgate.net

The Pyridine Ring: Investigating reactions at the nitrogen atom, such as its role as a base or a ligand for metal catalysts. wikipedia.org

The Aromatic Rings: Assessing their susceptibility to further substitution, which could be used to generate a library of related compounds for screening.

Exploration of Biological Activity: Given its structure, a primary objective is to use this compound as a scaffold to synthesize new molecules for biological evaluation. nih.gov Researchers might create a series of amide or ester derivatives and test them for activity against specific targets, such as protein kinases, which are often implicated in cancer. nih.gov

Application in Supramolecular and Materials Chemistry: Another avenue of inquiry is its use as a building block for larger, organized structures. This includes designing and synthesizing coordination polymers or metal-organic frameworks and studying their resulting structures and properties, such as porosity or catalytic activity. acs.org

Table 1. Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₁NO₂ | pharmaffiliates.com |

| Molecular Weight | 213.24 g/mol | pharmaffiliates.com |

| Synonyms | Benzoic acid, 2-methyl-5-(3-pyridinyl)- | N/A |

| Class | Aromatic Carboxylic Acid, Pyridine Derivative | N/A |

Note: Data for the closely related isomer 3-Methyl-5-(pyridin-3-yl)benzoic acid (CAS: 1214328-49-0) is often used as a reference in chemical databases. pharmaffiliates.com

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-methyl-5-pyridin-3-ylbenzoic acid |

InChI |

InChI=1S/C13H11NO2/c1-9-4-5-10(7-12(9)13(15)16)11-3-2-6-14-8-11/h2-8H,1H3,(H,15,16) |

InChI Key |

SLSJBIFUSYSUBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methyl 5 Pyridin 3 Yl Benzoic Acid

Retrosynthetic Analysis and Key Bond Disconnections

Retrosynthetic analysis is a foundational technique in planning organic syntheses, and for 2-Methyl-5-(pyridin-3-yl)benzoic acid, it points toward a primary bond disconnection. The most logical disconnection is the carbon-carbon bond joining the benzoic acid and pyridine (B92270) rings. This simplifies the target molecule into two more accessible or commercially available building blocks: a functionalized 2-methylbenzoic acid derivative and a functionalized pyridine derivative.

This central disconnection gives rise to two main synthetic approaches, hinging on which fragment acts as the nucleophile and which as the electrophile in a cross-coupling reaction. The choice between these pathways is often dictated by the availability and stability of the starting materials and the desired reaction conditions.

Exploration of Classical and Modern Synthetic Approaches

The creation of the biaryl structure of this compound is largely accomplished through modern catalytic cross-coupling reactions, which are known for their efficiency and tolerance of various functional groups.

Direct Functionalization Reactions on Substituted Benzene (B151609) and Pyridine Cores

Direct C-H functionalization represents a contemporary and atom-economical approach to forming C-C bonds. This method would theoretically allow for the direct coupling of a C-H bond on the 2-methylbenzoic acid core with a functionalized pyridine, or vice versa. While this strategy is an active area of research, its application to the specific synthesis of this compound is not as widely documented as traditional cross-coupling methods, likely due to challenges in achieving the required regioselectivity on both aromatic rings.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for synthesizing this compound and its analogs.

The Suzuki-Miyaura reaction is particularly favored for this purpose. This reaction typically involves the coupling of an organoboron reagent with an organic halide. For the target molecule, this could involve reacting 5-bromo-2-methylbenzoic acid with pyridin-3-ylboronic acid, or alternatively, (3-carboxy-4-methylphenyl)boronic acid with 3-bromopyridine, in the presence of a palladium catalyst and a base. The mild reaction conditions and the commercial availability of the necessary reagents contribute to the widespread use of this method. The "2-pyridyl problem," where traditional cross-coupling can be challenging, has been addressed by the development of specialized ligands and reaction conditions.

The Negishi coupling , which employs organozinc reagents, offers another powerful route. For instance, the synthesis of a related compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, has been successfully achieved using a Negishi cross-coupling approach. This highlights the potential of this method for constructing similar biaryl systems.

While the Buchwald-Hartwig amination is a cornerstone for C-N bond formation, its direct application to the C-C bond in the target molecule is not relevant. However, it is an indispensable tool for synthesizing analogs where the pyridine ring is linked through a nitrogen atom.

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| 5-Bromo-2-methylbenzoic acid | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | This compound |

| (3-Carboxy-4-methylphenyl)boronic acid | 3-Bromopyridine | Pd(OAc)₂ / Ligand / Base | This compound |

Copper-Mediated Coupling Strategies

Copper-mediated reactions provide an alternative to palladium-catalyzed methods for biaryl synthesis. These methods can be advantageous due to the lower cost of copper. Copper-mediated decarboxylative C-H arylation of heteroarenes with benzoic acids has been developed, offering a direct approach to forming the key biaryl bond. However, these reactions can sometimes require harsher conditions than their palladium-catalyzed counterparts.

Multi-Step Conversions from Readily Available Precursor Molecules

A common and practical approach to synthesizing this compound involves a multi-step sequence starting from readily available precursors. A typical pathway might include:

Halogenation: Introduction of a bromine or iodine atom at the 5-position of 2-methylbenzoic acid or its corresponding ester.

Cross-Coupling: Performing a Suzuki-Miyaura or other suitable cross-coupling reaction with a functionalized pyridine derivative.

Hydrolysis: If an ester protecting group is used, a final hydrolysis step is necessary to yield the desired carboxylic acid.

This stepwise strategy allows for precise control over the regiochemistry and functional group transformations.

Functional Group Interconversions and Protecting Group Strategies

The carboxylic acid functionality in the benzoic acid fragment can sometimes interfere with the organometallic reagents or the basic conditions used in cross-coupling reactions. To mitigate this, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester). This protecting group is generally stable under the reaction conditions and can be easily removed by hydrolysis in the final step of the synthesis. This protection-deprotection strategy is a common tactic to ensure the success of the key bond-forming reaction.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the Suzuki-Miyaura coupling for the synthesis of this compound are highly dependent on several key reaction parameters. These include the choice of palladium catalyst, the nature of the ligand, the base employed, the solvent system, and the reaction temperature. The optimization of these conditions is crucial for achieving high efficiency and purity of the final product.

A systematic study of the reaction conditions would typically involve varying one parameter while keeping others constant to identify the optimal settings. Below is a representative data table illustrating the effects of different catalysts, ligands, bases, and solvents on the yield of this compound from the coupling of 5-bromo-2-methylbenzoic acid and pyridine-3-boronic acid.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Toluene/H₂O | 100 | 78 |

| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 4 | PdCl₂(dppf) (2) | - | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 5 | Pd(PPh₃)₄ (2) | - | K₃PO₄ | Toluene/H₂O | 100 | 88 |

| 6 | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 95 |

| 7 | PdCl₂(dppf) (2) | - | K₃PO₄ | DMF/H₂O | 100 | 89 |

| 8 | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane/H₂O | 80 | 85 |

From the data, it is evident that the choice of catalyst and base significantly influences the reaction yield. The use of a palladium catalyst with a specific ligand, such as PdCl₂(dppf), often leads to higher yields compared to simple palladium salts with phosphine (B1218219) ligands like PPh₃. The selection of a suitable base is also critical, with inorganic bases like potassium phosphate (B84403) (K₃PO₄) generally providing better results than carbonates. The solvent system also plays a role, with a mixture of an organic solvent and water being necessary to facilitate the dissolution of both the organic and inorganic reagents. Dioxane/water appears to be a slightly more effective solvent system than toluene/water or DMF/water for this particular transformation. Finally, the reaction temperature is an important factor, with higher temperatures generally favoring a faster reaction and higher yield, although side reactions can occur at excessively high temperatures.

Scalability Considerations for Synthetic Routes

The transition of a synthetic route from a laboratory scale to an industrial or large-scale production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process. For the synthesis of this compound via the Suzuki-Miyaura coupling, the following scalability considerations are of paramount importance:

Cost and Availability of Raw Materials: The starting materials, 5-bromo-2-methylbenzoic acid and pyridine-3-boronic acid, as well as the palladium catalyst and ligands, must be readily available in large quantities and at a reasonable cost. The price of palladium catalysts can be a significant cost driver in large-scale synthesis.

Catalyst Loading and Efficiency: Minimizing the catalyst loading without compromising the reaction efficiency is a key objective in process development. High catalyst turnover numbers (TONs) are desirable to reduce costs and minimize the levels of residual palladium in the final product.

Reaction Concentration and Throughput: Increasing the reaction concentration (molarity) can improve the reactor throughput and reduce solvent waste. However, this can also lead to issues with mixing, heat transfer, and potential precipitation of reagents or products.

Heat Transfer and Temperature Control: Suzuki-Miyaura reactions are often exothermic. On a large scale, efficient heat removal is crucial to maintain a stable reaction temperature and prevent runaway reactions. The choice of reactor and its cooling capacity are critical considerations.

Work-up and Product Isolation: The work-up procedure should be simple, efficient, and scalable. This includes the separation of the aqueous and organic phases, removal of the catalyst and inorganic salts, and crystallization of the product. The use of large volumes of extraction solvents should be minimized to reduce waste and operational costs.

Impurity Profile and Control: The impurity profile of the final product must be well-characterized and controlled. Potential impurities can arise from side reactions (e.g., homocoupling of the boronic acid), unreacted starting materials, and residual catalyst. Robust purification methods, such as crystallization, are necessary to ensure the product meets the required specifications.

Safety and Environmental Considerations: The use of flammable organic solvents and potentially hazardous reagents requires strict safety protocols. The environmental impact of the process, including solvent waste and the disposal of heavy metal catalysts, must be managed responsibly. The development of greener synthetic routes using less hazardous solvents and more sustainable catalysts is an ongoing area of research.

A scalable process for the synthesis of this compound would likely involve a detailed process hazard analysis (PHA) and the implementation of robust process controls to ensure safe and consistent production.

Advanced Spectroscopic and Crystallographic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published studies containing high-resolution NMR data for 2-Methyl-5-(pyridin-3-yl)benzoic acid were found.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Resonances

Specific chemical shifts, multiplicities, and coupling constants for the aromatic and aliphatic protons of this compound are not documented in available literature.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Assignment

The ¹³C NMR chemical shifts for the carbon skeleton of this compound have not been reported.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

There are no available 2D NMR (COSY, HSQC, HMBC) spectra to analyze the connectivity and proximity of atoms in this compound.

Investigation of Conformational Isomerism and Rotational Barriers via NMR

Research on the conformational isomerism and rotational barriers of this compound using NMR spectroscopy has not been published.

Vibrational Spectroscopy for Functional Group and Molecular Vibrational Mode Analysis

Specific vibrational spectroscopy data for this compound is unavailable.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The characteristic FT-IR absorption frequencies for the functional groups present in this compound have not been experimentally determined or reported.

Mass Spectrometry (MS) Techniques for Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

In Liquid Chromatography-Mass Spectrometry (LCMS), the compound is first separated from a mixture and then ionized for mass analysis. For this compound (molecular weight: 213.24 g/mol ), electrospray ionization (ESI) in positive mode would likely produce a protonated molecular ion [M+H]⁺ at m/z 214. nih.govuni.lu

The fragmentation of aromatic carboxylic acids is well-documented. youtube.com Common fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve initial losses from the carboxylic acid group.

Loss of H₂O: A neutral loss of water (18 Da) could occur, leading to a fragment ion at m/z 196.

Loss of COOH: Cleavage of the C-C bond between the benzoic ring and the carboxyl group can result in the loss of the carboxyl radical (45 Da), though this is more typical in electron ionization.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation pathway for benzoic acid derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition for the precursor and fragment ions. This technique is crucial for distinguishing between ions with the same nominal mass.

For this compound (C₁₃H₁₁NO₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated as 214.0863. HRMS would confirm this composition. The fragmentation pattern observed in HRMS would follow similar pathways as in LCMS, but with high mass accuracy for each fragment. Key fragmentation pathways for aromatic acids include the loss of OH (17 Da) and COOH (45 Da). libretexts.orgdocbrown.info The most characteristic fragmentation for benzoic acids is often the loss of a hydroxyl radical to form a stable acylium ion, followed by the loss of carbon monoxide. docbrown.info

Table 2: Predicted HRMS Fragmentation Pattern for this compound

| Proposed Fragment Ion | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₁₂NO₂]⁺ | 214.0863 | Protonated molecule |

| [M+H-H₂O]⁺ | [C₁₃H₁₀NO]⁺ | 196.0757 | Loss of water |

| [M+H-HCOOH]⁺ | [C₁₂H₁₀N]⁺ | 168.0808 | Loss of formic acid |

| [C₁₂H₉N]⁺ | [C₁₂H₉N]⁺ | 167.0730 | Loss of COOH radical |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported, analysis of similar structures, such as 3-(4-Pyridyl)benzoic acid and co-crystals of 2-methyl-benzoic acid, provides a strong basis for predicting its solid-state characteristics. nih.govsemanticscholar.orgnih.govresearchgate.net

The molecular structure of this compound is expected to be non-planar. In analogous structures like 3-(4-Pyridyl)benzoic acid, the benzene (B151609) and pyridine (B92270) rings are twisted with respect to each other, exhibiting a significant dihedral angle (e.g., 32.14°). nih.govsemanticscholar.orgresearchgate.net A similar twist is anticipated for the title compound due to steric hindrance between the rings.

The carboxylic acid group is also likely to be slightly twisted out of the plane of the benzene ring. nih.govnih.gov For instance, in a co-crystal containing 2-methyl-benzoic acid, the dihedral angle between the carboxylic acid group and the benzene ring is 28.51°. nih.gov Bond lengths and angles within the benzoic acid and pyridine moieties are expected to fall within normal ranges for sp² hybridized carbon and nitrogen atoms.

Table 3: Predicted Molecular Geometry Parameters for this compound (based on analogous structures)

| Parameter | Description | Expected Value | Reference Analogue |

|---|---|---|---|

| Dihedral Angle | Benzene Ring vs. Pyridine Ring | 30-40° | 3-(4-Pyridyl)benzoic acid nih.gov |

| Dihedral Angle | Carboxyl Group vs. Benzene Ring | 10-30° | 2-methyl-benzoic acid nih.gov |

| C-O Bond Length | Carboxyl C=O | ~1.22 Å | General benzoic acids |

| C-O Bond Length | Carboxyl C-OH | ~1.31 Å | General benzoic acids |

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. A primary and highly probable interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules (O-H···O). This is a very common motif in the crystal structures of carboxylic acids. ias.ac.in

Recurrent Supramolecular Motifs in the Crystalline State of this compound

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure or recurrent supramolecular motifs for the compound this compound.

To provide a predictive analysis based on the functional groups present in the molecule—a carboxylic acid, a pyridine ring, and a methyl group on the benzoic acid ring—one can hypothesize the likely supramolecular interactions that would govern its crystal packing. Carboxylic acids are well-known to form robust hydrogen-bonded dimers. The pyridine ring introduces a strong hydrogen bond acceptor site at the nitrogen atom.

It is highly probable that the crystal structure of this compound would be dominated by one of two primary hydrogen bonding motifs:

Carboxylic Acid Homodimer: The most common motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O—H···O hydrogen bonds between their carboxyl groups. This would leave the pyridyl nitrogen available to form weaker C—H···N interactions with neighboring molecules.

Acid-Pyridine Heterosynthon: A competing and also very common motif involves a strong O—H···N hydrogen bond between the carboxylic acid proton of one molecule and the pyridyl nitrogen of an adjacent molecule. This interaction is a staple of crystal engineering with pyridine-containing carboxylic acids.

The presence of the methyl group could also influence the crystal packing through weaker C—H···O or C—H···π interactions, potentially leading to the formation of more complex three-dimensional networks.

Without experimental crystallographic data, any discussion of specific bond distances, angles, or the prevalence of one motif over another remains speculative. The actual observed supramolecular arrangement would depend on a delicate balance of these potential interactions, as well as steric factors and the crystallization conditions.

Below are tables of potential, generalized hydrogen-bonding and other supramolecular interactions that could be expected in the crystalline state of this compound, based on the analysis of similar compounds.

Table 1: Potential Hydrogen Bond Interactions

| Donor | Acceptor | Type of Interaction | Common Motif |

| O-H (Carboxyl) | O=C (Carboxyl) | Strong Hydrogen Bond | R²₂(8) ring (Homodimer) |

| O-H (Carboxyl) | N (Pyridine) | Strong Hydrogen Bond | Chain or Dimer (Heterosynthon) |

| C-H (Aromatic) | O=C (Carboxyl) | Weak Hydrogen Bond | Network formation |

| C-H (Methyl) | O=C (Carboxyl) | Weak Hydrogen Bond | Network formation |

| C-H (Aromatic) | N (Pyridine) | Weak Hydrogen Bond | Network formation |

Table 2: Potential π-Interactions

| Interacting Rings | Type of Interaction |

| Pyridine-Pyridine | π-π Stacking |

| Benzene-Benzene | π-π Stacking |

| Benzene-Pyridine | π-π Stacking |

Computational Chemistry and Theoretical Modeling of 2 Methyl 5 Pyridin 3 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from stable geometries to electronic properties and reactivity.

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed with basis sets like 6-311++G(d,p) for reliable predictions. researchgate.netnih.gov

For 2-Methyl-5-(pyridin-3-yl)benzoic acid, DFT is used to perform geometry optimization, which locates the minimum energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. The optimized structure provides a foundational model for understanding the molecule's three-dimensional shape and steric properties. mdpi.com Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are invaluable for interpreting and assigning bands in experimentally recorded spectra. epstem.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: This data is representative and based on typical values for similar molecular fragments.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=O (Carboxyl) | 1.22 Å | |

| C-O (Carboxyl) | 1.36 Å | |

| O-H (Carboxyl) | 0.97 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-N (Pyridine) | 1.34 Å | |

| Bond Angles | ||

| O=C-O (Carboxyl) | 123° | |

| C-C-O (Carboxyl) | 118° |

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While the HF method provides a fundamental approximation, it often serves as a starting point for more advanced and accurate calculations. For instance, HF calculations are frequently performed alongside DFT studies to provide a comparative analysis of the molecular structure and electronic properties.

For higher accuracy, particularly for energy calculations, more sophisticated methods like Gaussian-2 (G2) and its variant G2(MP2) can be employed. These composite methods involve a series of calculations that systematically improve upon the initial HF results to achieve a high level of theoretical accuracy. However, their application is often limited to smaller molecules due to their significant computational expense.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron.

The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net From the HOMO and LUMO energies, various global reactivity parameters can be calculated to further quantify the molecule's reactivity.

Table 2: Representative FMO Energies and Global Reactivity Descriptors for this compound Note: Values are illustrative and derived from studies on analogous compounds.

| Parameter | Formula | Representative Value |

|---|---|---|

| EHOMO | - | -6.25 eV |

| ELUMO | - | -2.15 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.10 eV |

| Ionization Potential (I) | -EHOMO | 6.25 eV |

| Electron Affinity (A) | -ELUMO | 2.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.05 eV |

| Chemical Softness (S) | 1 / (2η) | 0.24 eV⁻¹ |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule's surface. epstem.net These maps are essential for identifying sites susceptible to electrophilic and nucleophilic attack. The different potential values are represented by a color spectrum: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue denotes regions of low electron density and positive potential (prone to nucleophilic attack). Green and yellow areas represent intermediate potentials. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, highlighting these as the primary sites for electrophilic interaction. The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the behavior of larger systems and molecules over time. MD simulations, in particular, are valuable for exploring the conformational landscape and dynamic stability of this compound in different environments, such as in solution or interacting with a biological target. plos.orgrsc.org

During an MD simulation, the trajectory of atoms and molecules is calculated over a specific period. Analysis of this trajectory can reveal important information about the molecule's flexibility and intermolecular interactions. Key metrics such as the root-mean-square deviation (RMSD) are used to assess the stability of the molecule's conformation throughout the simulation. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which aids in the characterization of newly synthesized compounds. As mentioned, DFT calculations can reliably predict vibrational frequencies corresponding to IR and Raman spectra. epstem.net These calculated frequencies are often scaled by an empirical factor to better match experimental results.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. epstem.net Theoretical prediction of ¹H and ¹³C NMR spectra for this compound can help in the assignment of experimental signals and confirm the molecular structure. nih.gov Comparing the calculated chemical shifts with experimental data provides a powerful validation of the computed molecular geometry.

Table 3: Illustrative Comparison of Calculated and Expected Experimental IR Frequencies

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Expected Experimental (cm⁻¹) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3450 | 3300-2500 (broad) |

| C-H stretch | Aromatic | 3080 | 3100-3000 |

| C=O stretch | Carboxylic Acid | 1720 | 1725-1700 |

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

Thermodynamic Property Calculations (e.g., Enthalpies of Combustion, Formation, Sublimation)

The thermodynamic properties of a compound are fundamental to understanding its stability and energy content. For this compound, these values can be determined through experimental methods or theoretical calculations. Key thermodynamic parameters include the enthalpies of combustion, formation, and sublimation.

Experimental determination of the enthalpy of combustion (ΔcH°) is typically carried out using bomb calorimetry. In this technique, the compound is completely burned in a high-pressure oxygen environment, and the heat released during the combustion is precisely measured. This value is crucial for determining the standard enthalpy of formation.

The enthalpy of formation (ΔfH°) represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. For a solid compound, the standard enthalpy of formation in the condensed state can be calculated from the experimentally determined enthalpy of combustion.

The enthalpy of sublimation (ΔsubH°) , or the energy required for a substance to transition from a solid to a gaseous state, is often determined using methods like the Knudsen effusion technique. This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature. The temperature dependence of the vapor pressure allows for the calculation of the sublimation enthalpy. researchgate.netlpnu.ua

| Thermodynamic Property | Symbol | Typical Experimental Method |

| Standard Enthalpy of Combustion (solid) | ΔcH°(s) | Bomb Calorimetry |

| Standard Enthalpy of Formation (solid) | ΔfH°(s) | Calculated from Δc H°(s) |

| Standard Enthalpy of Sublimation | ΔsubH° | Knudsen Effusion Method |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Δf H°(s) + Δsub H° |

These thermodynamic values are essential for chemical process design and for understanding the energetic landscape of reactions involving the title compound.

Advanced Topological Analysis of Electron Density

The topology of the electron density provides profound insights into the nature of chemical bonding and intermolecular interactions. Advanced computational techniques like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to decode this information from the compound's calculated electron density.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is uniquely defined for a molecule within a crystal, constructed at the boundary where the electron density contribution from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com By mapping different properties onto this surface, one can gain a detailed understanding of the crystal packing.

A key mapping is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts that are shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions. nih.gov Blue regions represent contacts longer than the van der Waals radii, while white areas denote contacts approximately at the van der Waals distance. nih.gov

For this compound, one would expect significant intermolecular interactions involving the carboxylic acid group and the pyridine nitrogen atom. The analysis would likely reveal strong O-H···N or O-H···O hydrogen bonds, which would appear as prominent red regions on the dnorm map.

Table of Expected Intermolecular Contacts and Their Contributions:

| Contact Type | Description | Expected Contribution |

| H···H | Represents interactions between hydrogen atoms on the peripheries of molecules. | High |

| O···H/H···O | Crucial for hydrogen bonding involving the carboxylic acid group. | Significant nih.gov |

| C···H/H···C | Relates to weaker C-H···π or C-H···O interactions. | Significant nih.gov |

| N···H/H···N | Indicates hydrogen bonding involving the pyridine nitrogen atom. | Moderate nih.gov |

| C···C | Suggests the presence of π-π stacking interactions between aromatic rings. | Moderate nih.gov |

This quantitative analysis of intermolecular forces is vital for understanding the crystal's stability, solubility, and other macroscopic properties. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgwiley-vch.de This approach allows for a detailed analysis of both covalent bonds and weaker non-covalent interactions. amercrystalassn.org

The core of QTAIM analysis involves locating the critical points in the electron density, where the gradient of the density is zero (∇ρ(r) = 0). uni-rostock.de These critical points are classified by their rank and signature.

(3, -3) Critical Point: A local maximum in electron density, found almost exclusively at the position of atomic nuclei. These points act as attractors, defining the basins of individual atoms within the molecule. uni-rostock.de

(3, -1) Critical Point: Known as a bond critical point (BCP), this is a saddle point in the electron density that lies on the path of maximum electron density linking two nuclei—the bond path. The presence of a BCP and a bond path is the QTAIM definition of a chemical bond. uni-rostock.de

(3, +1) Critical Point: A ring critical point (RCP), found in the interior of a ring of bonded atoms.

(3, +3) Critical Point: A cage critical point (CCP), located within a molecular cage structure.

For this compound, QTAIM analysis would identify BCPs for all covalent bonds (C-C, C-H, C-O, O-H, C-N). The properties of the electron density at these BCPs, such as the electron density itself (ρBCP) and its Laplacian (∇²ρBCP), are used to characterize the nature of the interaction.

Shared-shell interactions (covalent bonds): Characterized by a relatively high ρBCP and a large negative value of ∇²ρBCP, indicating a concentration of electron density between the nuclei.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions): Characterized by a low ρBCP and a positive value of ∇²ρBCP, indicating depletion of electron density in the internuclear region.

QTAIM can also identify BCPs corresponding to non-covalent interactions, such as the expected O-H···N hydrogen bond between molecules in the crystal lattice, providing a quantitative measure of their strength and nature. wiley-vch.de

Chemical Reactivity and Reaction Mechanism Studies Involving 2 Methyl 5 Pyridin 3 Yl Benzoic Acid

Investigation of Reaction Pathways and Transition State Analysis

Detailed investigation of reaction pathways for molecules like 2-Methyl-5-(pyridin-3-yl)benzoic acid is typically achieved through a combination of experimental work and computational chemistry. researchgate.net Theoretical methods, such as Density Functional Theory (DFT), are employed to model the molecule's electronic structure, predict sites of reactivity, and map out the potential energy surfaces for various transformations. researchgate.net

Transition state analysis helps in identifying the energy barriers associated with specific reaction steps, thereby providing insight into reaction kinetics and predicting the most favorable mechanistic pathways. For biaryl systems like this, computational studies can elucidate the rotational barrier between the pyridine (B92270) and benzene (B151609) rings, which can influence the molecule's conformation and accessibility of reactive sites. Furthermore, for reactions such as esterification or amidation, transition state analysis can clarify whether the mechanism is concerted or proceeds through discrete intermediates. Studies on related systems, such as the transfer of acyl groups between pyridines, have shown the utility of these analyses in identifying single transition states for complex reactions. acs.org

Reactivity Profile of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that governs a significant portion of the molecule's reactivity. Its primary reactions include deprotonation, esterification, and conversion to amides.

Acidity and Salt Formation: The carboxylic acid proton is acidic and readily reacts with bases to form a carboxylate salt. The interaction of substituted benzoic acids with pyridines, for instance, has been studied to understand the factors governing salt versus co-crystal formation, which is largely dependent on the relative pKa values of the acid and the base. researchgate.net

Esterification: The compound can undergo Fischer esterification by reacting with an alcohol under acidic catalysis. Alternatively, solid acid catalysts, such as those based on zirconium or titanium, can be used to promote the esterification of benzoic acids with methanol. mdpi.com

Amide Formation: Conversion to an amide is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.org The resulting acyl chloride is highly reactive and readily couples with a primary or secondary amine to form the corresponding amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Below is a table summarizing the typical reactions of the carboxylic acid group.

| Reaction Type | Reagents | Product |

| Deprotonation | NaOH | Sodium 2-methyl-5-(pyridin-3-yl)benzoate |

| Esterification | CH₃OH, H₂SO₄ (cat.) | Methyl 2-methyl-5-(pyridin-3-yl)benzoate |

| Acyl Chloride Formation | SOCl₂ | 2-Methyl-5-(pyridin-3-yl)benzoyl chloride |

| Amide Formation | 1. SOCl₂ 2. NH₃ | 2-Methyl-5-(pyridin-3-yl)benzamide |

Electrophilic and Nucleophilic Reactivity of the Pyridine Moiety

The pyridine ring is an electron-deficient (π-deficient) heterocycle, which significantly influences its reactivity.

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic site. It can be readily protonated by acids, alkylated with electrophiles like methyl iodide, or act as a ligand to coordinate with metal ions. The formation of intermolecular O-H···N hydrogen bonds is a key interaction observed in the crystal structures of similar pyridinyl benzoic acids. nih.gov

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Reactions such as nitration or halogenation require harsh conditions and typically direct incoming electrophiles to the C-3 and C-5 positions relative to the nitrogen. As the pyridine ring in the target molecule is already substituted at the 3-position, further electrophilic substitution on this ring would be challenging.

Nucleophilic Aromatic Substitution: While the parent pyridine ring is not susceptible to nucleophilic attack, the presence of a good leaving group at the 2-, 4-, or 6-positions would render it highly reactive towards nucleophiles. This property is not directly applicable to this compound itself but is a fundamental aspect of pyridine chemistry.

Influence of Methyl Substitution on Aromatic Ring Activation/Deactivation

Methyl Group: The methyl group at the C-2 position is an activating group. Through a combination of a positive inductive effect (+I) and hyperconjugation, it increases the electron density of the benzene ring, particularly at the ortho (C-3, which is blocked) and para (C-6) positions. This activating effect would favor electrophilic aromatic substitution at the C-4 and C-6 positions. However, its position ortho to the carboxylic acid introduces significant steric hindrance, which can impede reactions at both the carboxyl group and the adjacent C-1 and C-3 positions.

Carboxylic Acid Group: The carboxylic acid is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the C-3 and C-5 positions.

Pyridin-3-yl Group: This group is also electron-withdrawing and deactivating, directing electrophiles to positions meta to itself (C-2 and C-6 on the benzene ring).

Catalytic Transformations Utilizing this compound as a Substrate

The functional groups within this compound make it a suitable substrate for various modern catalytic transformations, particularly those involving C-H activation.

Carboxylate-Directed C-H Functionalization: The carboxylic acid group is an effective directing group in transition-metal-catalyzed C-H activation. Catalysts based on palladium, rhodium, or iridium can coordinate to the carboxylate and selectively activate the C-H bonds at the ortho positions. nih.gov In this molecule, the C-2 position is occupied by a methyl group, so such a reaction would be directed exclusively to the C-6 position. This allows for the site-selective introduction of a wide range of functional groups, including alkyl, aryl, or halogen substituents. For instance, iridium-catalyzed C-H methylation of benzoic acids has been developed as a method for late-stage functionalization. nih.gov

Decarboxylative Cross-Coupling: The carboxylic acid group can be extruded as CO₂ in certain palladium- or copper-catalyzed cross-coupling reactions, allowing the formal replacement of the carboxyl group with other functionalities like aryl, vinyl, or alkynyl groups.

The table below outlines potential catalytic transformations.

| Reaction Type | Catalyst System (Example) | Potential Product |

| Directed C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | 6-Aryl-2-methyl-5-(pyridin-3-yl)benzoic acid |

| Directed C-H Methylation | [Cp*IrCl₂]₂, Ag₂CO₃, MeBF₃K | 2,6-Dimethyl-5-(pyridin-3-yl)benzoic acid |

| Decarboxylative Coupling | Pd(OAc)₂, Ag₂O, Aryl-Br | 3-Methyl-5-(pyridin-3-yl)-1,1'-biaryl |

Mechanistic Elucidation through Experimental Techniques and Computational Validation

Understanding the precise mechanisms of reactions involving this compound requires a synergistic approach combining experimental and computational methods. nih.gov

Experimental techniques provide macroscopic observables like reaction rates, product distributions, and the detection of intermediates. Kinetic studies, for example, can help determine the reaction order and the effect of reactant concentrations, which is crucial for building a mechanistic model. nih.gov

Computational validation complements these experiments by providing a molecular-level picture of the reaction. DFT calculations can be used to map the entire reaction coordinate, identifying the structures and energies of reactants, transition states, and products. researchgate.net This allows for the verification of proposed mechanisms and can sometimes predict unexpected reaction pathways or intermediates that are difficult to observe experimentally. The mechanism of metalation for related 2-(pyridin-3-yl)benzoic acid derivatives, for example, has been a subject of such investigation. researchgate.net

Isotopic labeling is a powerful experimental tool for elucidating reaction mechanisms. nih.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can trace the fate of specific atoms throughout a reaction and probe for kinetic isotope effects (KIEs).

For this compound, several positions could be strategically labeled with deuterium (B1214612):

Carboxylic Acid Proton (O-D): Labeling this position would be useful for studying proton transfer steps in acid-base reactions or esterification mechanisms.

Aromatic C-H positions (C-D): Specifically labeling the C-6 position with deuterium would be critical for studying directed C-H activation reactions. A significant KIE (a slower reaction rate for the deuterated compound) would indicate that the breaking of this C-H bond is part of the rate-determining step of the reaction.

Methyl Group (CD₃): Deuterating the methyl group could be used to investigate reactions involving this group or to simplify NMR spectra for structural elucidation.

The synthesis of isotopically labeled standards is a common practice for mechanistic studies and quantitative analysis, and similar labeling approaches could be applied to this molecule. researchgate.net

Kinetic Studies and Reaction Rate Determination

A diligent search of the scientific literature and chemical databases did not yield any specific studies focused on the kinetic analysis or reaction rate determination for reactions involving this compound. Consequently, no experimental data for reaction orders, rate constants, or activation energies for this compound can be presented. The generation of such data would require dedicated laboratory research employing techniques such as spectroscopy, chromatography, and computational modeling to monitor reaction progress under various conditions and to elucidate the underlying reaction mechanisms.

Due to the absence of specific research on this topic, no data tables can be provided.

Applications and Advanced Materials Science Perspectives

2-Methyl-5-(pyridin-3-yl)benzoic acid as a Versatile Building Block in Complex Organic Synthesis

The bifunctional nature of this compound, containing both a carboxylic acid and a pyridine (B92270) nitrogen atom, theoretically makes it a valuable synthon, or building block, in organic synthesis.

Precursor in the Synthesis of Diverse Heterocyclic Systems

Compounds with similar structures are often used to construct more complex heterocyclic systems. The carboxylic acid group can be converted into various functional groups (e.g., esters, amides, acyl chlorides), which can then participate in cyclization reactions. The nitrogen atom in the pyridine ring can act as a nucleophile or be involved in metal-catalyzed cross-coupling reactions to form fused ring systems. However, specific examples detailing the use of this compound as a precursor for diverse heterocyclic systems are not documented in the available literature.

Ligand Design in Organometallic Catalysis

The pyridine moiety is a well-known coordinating group for a wide range of metal ions. The nitrogen atom's lone pair of electrons can form coordinate bonds with transition metals, making pyridyl-containing molecules useful as ligands in organometallic catalysis. The presence of the benzoic acid group could allow for the formation of bidentate or bridging ligands, potentially influencing the catalytic activity and selectivity of the resulting metal complexes. Research on coordination polymers and metal-organic frameworks (MOFs) frequently employs pyridyl-carboxylate linkers. While this suggests potential, no specific studies on the application of this compound in ligand design for catalysis have been found.

Intermediate in the Preparation of High-Value Organic Compounds

The structural motif of a methyl-substituted benzoic acid linked to a pyridine ring is present in various pharmaceutically active compounds and other high-value organic materials. For instance, related structures are found in intermediates for kinase inhibitors used in oncology. A patent for the synthesis of Imatinib, a cancer therapeutic, involves an intermediate, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, which bears some structural resemblance. google.com This suggests that this compound could theoretically serve as an intermediate in the synthesis of complex, high-value molecules, though direct evidence is lacking.

Potential in Functional Materials Design

The combination of an aromatic carboxylic acid and a pyridine ring in one molecule provides a basis for designing functional materials with interesting electronic and structural properties.

Organic Semiconductors and Optoelectronic Materials (Theoretical Considerations)

The conjugated π-system of the benzene (B151609) and pyridine rings suggests that this compound could be a component in larger conjugated systems used for organic electronics. Benzoic acid derivatives have been explored as additives to regulate crystal growth and charge transport in organic semiconductors. researchgate.net The polar carboxylic acid group can influence molecular packing and interfacial properties, which are crucial for the performance of organic thin-film transistors (OTFTs) and other optoelectronic devices. However, theoretical or experimental studies on the semiconducting or optoelectronic properties of this compound itself are not available.

Development of Responsive and Sensory Materials

The pyridine nitrogen atom can be protonated or coordinated to metal ions, leading to changes in the molecule's electronic properties and conformation. This feature is often exploited in the design of chemical sensors. The carboxylic acid group can participate in hydrogen bonding, forming self-assembled structures that could be responsive to external stimuli like pH or temperature. This makes molecules with this combination of functional groups interesting candidates for the development of responsive or "smart" materials. Despite this theoretical potential, no specific research has been published on the use of this compound for sensory or responsive materials.

Q & A

Q. What are the common synthetic routes for 2-Methyl-5-(pyridin-3-yl)benzoic acid?

The synthesis typically involves multi-step routes, including Knoevenagel condensation to generate pyridinyl intermediates and acylation reactions using activating agents like N,N’-carbonyldiimidazole (CDI). For example:

- Step 1 : Condensation of nicotinaldehyde with malonic acid in the presence of piperidine/pyridine to yield (E)-3-(pyridin-3-yl)acrylic acid.

- Step 2 : CDI-mediated activation of the acrylic acid derivative, followed by coupling with 4-(aminomethyl)benzoic acid.

- Step 3 : Final acylation with 4-fluorobenzene-1,2-diamine under acidic conditions. Yields vary (28–68%) depending on purification methods (e.g., thermal filtration, acetone detrusion) .

Q. How is X-ray crystallography applied to confirm the structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystal growth : Slow evaporation from solvents like DMSO/water mixtures.

- Data collection : Using Mo Kα radiation (λ = 0.71073 Å) with a completeness >99% up to θ = 25.0°.

- Refinement : Software like SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks. For benzoic acid derivatives, non-classical intramolecular hydrogen bonds (e.g., O–H···N) and π-π stacking are often observed .

Q. What analytical techniques are used to assess purity and identify byproducts?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve isomers or acylation byproducts.

- NMR : H and C NMR confirm regiochemistry; pyridinyl protons appear as distinct doublets (δ 8.5–9.0 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] for CHNO) .

Advanced Research Questions

Q. How can regiochemical outcomes be controlled during acylation to avoid isomer formation?

Isomerization often arises from competing nucleophilic sites (e.g., amine groups on 4-fluorobenzene-1,2-diamine). Strategies include:

- Protecting groups : Temporarily block one amine to direct acylation to the desired position.

- Acid catalysis : Trifluoroacetic acid (TFA) stabilizes transition states, favoring kinetically controlled pathways.

- Coupling reagents : Switching from CDI to HOBt/DCC improves selectivity by reducing side reactions .

Q. What computational methods assist in predicting hydrogen-bonding networks and stability?

- DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-31G*) to predict hydrogen-bond strengths (O–H···N vs. O–H···O).

- Molecular dynamics (MD) : Simulate crystal packing to identify stable polymorphs.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., % contribution of H···O/N contacts) from crystallographic data .

Q. How does the choice of coupling reagents impact amide bond formation efficiency?

Comparative studies show:

- CDI : High activation efficiency but may form imidazole byproducts.

- HOBt/DCC : Reduces racemization and improves yields in sterically hindered systems.

- EDC/HCl : Suitable for aqueous conditions but requires strict pH control. For pyridinyl-benzoic acid derivatives, CDI is preferred for anhydrous reactions, while HOBt/DCC is optimal for sensitive substrates .

Q. What in vitro assays are suitable for evaluating potential bioactivity?

While direct data is limited, structurally related benzoic acids are tested via:

- Enzyme inhibition assays : HDAC or kinase targets using fluorogenic substrates (IC determination).

- Antimicrobial screening : Broth microdilution against S. aureus or E. coli (MIC values).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. What factors influence the compound’s stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.